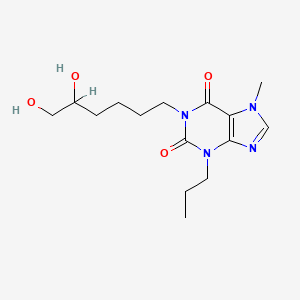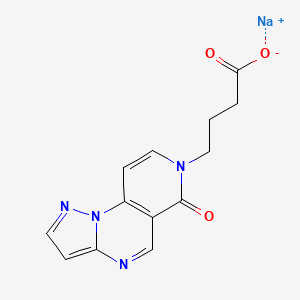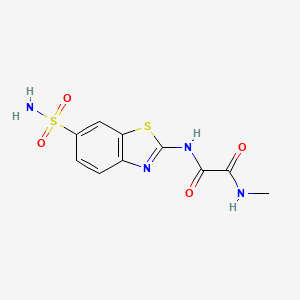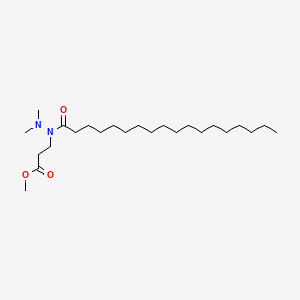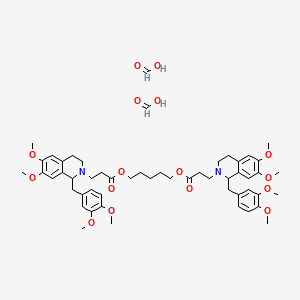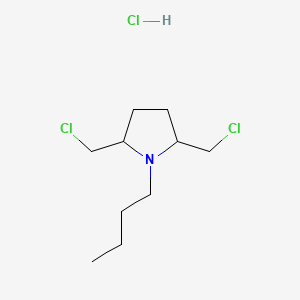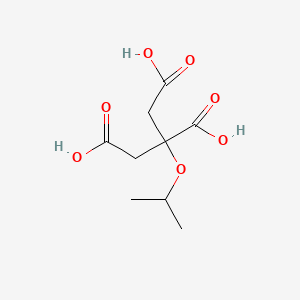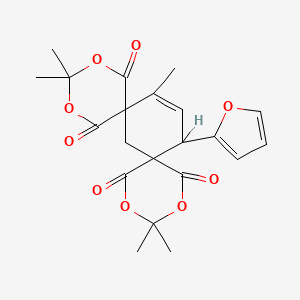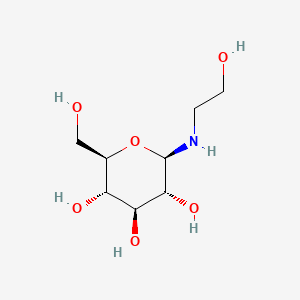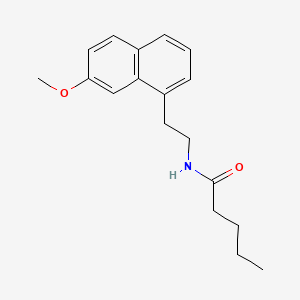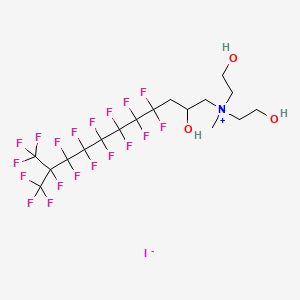
(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide: is a complex fluorinated quaternary ammonium compound It is characterized by its unique structure, which includes multiple fluorine atoms and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a surfactant and emulsifier due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .
Biology: In biological research, it is employed in the formulation of drug delivery systems. Its unique structure allows it to interact with biological membranes, facilitating the transport of therapeutic agents .
Medicine: The quaternary ammonium group imparts antimicrobial properties, making it useful in disinfectants and antiseptics .
Industry: Industrially, it is used in coatings and surface treatments to impart hydrophobic and oleophobic properties. This makes it valuable in the production of stain-resistant fabrics and non-stick coatings .
Mecanismo De Acción
The mechanism by which (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide exerts its effects is primarily through its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to cell lysis and death in microbial cells. Additionally, the fluorinated segments can interact with hydrophobic regions of proteins and membranes, altering their function .
Comparación Con Compuestos Similares
- (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium chloride
- (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium bromide
Uniqueness: The iodide variant of this compound is unique due to the presence of the iodide ion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The iodide ion may also impart different biological activities, making it distinct in its applications .
Propiedades
Número CAS |
94159-78-1 |
|---|---|
Fórmula molecular |
C17H19F19INO3 |
Peso molecular |
773.21 g/mol |
Nombre IUPAC |
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]-bis(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C17H19F19NO3.HI/c1-37(2-4-38,3-5-39)7-8(40)6-9(18,19)11(21,22)13(25,26)15(29,30)14(27,28)12(23,24)10(20,16(31,32)33)17(34,35)36;/h8,38-40H,2-7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
NYBKVKNKHROYAF-UHFFFAOYSA-M |
SMILES canónico |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


